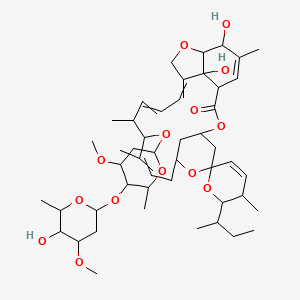

Abamectin metabolite

Description

Properties

IUPAC Name |

2-butan-2-yl-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZXIRBKKLTSOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860930 | |

| Record name | CERAPP_23971 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolism and Biotransformation Pathways of Abamectin

In Vivo Metabolic Transformations of Abamectin (B1664291)

The in vivo metabolism of abamectin has been investigated in several non-human mammalian species, providing a comprehensive understanding of its biotransformation. These studies, often utilizing radiolabelled abamectin, have elucidated the chemical modifications the parent compound undergoes following administration.

Non-Human Animal Metabolism

The metabolism of abamectin in non-human animals is a complex process involving multiple enzymatic pathways. The extent and nature of these transformations can vary between species, influencing the profile of metabolites produced. The primary routes of metabolism include oxidative biotransformation, demethylation, and the formation of conjugates.

Oxidative biotransformation is a major metabolic route for abamectin in animals. This process, primarily mediated by cytochrome P450 monooxygenases, introduces hydroxyl groups or creates oxo-moieties on the abamectin molecule.

Hydroxylation is a prominent reaction, with several hydroxylated metabolites identified. The most significant of these is the 24-hydroxymethyl derivative of avermectin (B7782182) B1a (24-OHMe-B1a). fao.orgwho.int This metabolite is formed through the oxidation of the methyl group at the C-24 position. fao.org In rats, 24-OHMe-B1a is a key metabolite found in tissues such as the liver and kidney. who.int Studies in goats have also identified 24-hydroxymethyl-avermectin B1a as a primary metabolite, indicating that hydroxylation of the C-24 methyl group is a conserved pathway. Another hydroxylation product, 27-hydroxy-avermectin B1a, has also been reported in rats. inchem.org

The formation of oxo-metabolites, such as 8a-oxo-avermectin B1a, is another oxidative pathway. researchgate.netveeprho.com This involves the oxidation of the 8a-position of the avermectin macrocycle. researchgate.net Additionally, metabolites such as 4”-oxo-avermectin B1a have been identified, arising from the oxidation of the oleandrose (B1235672) sugar moiety. researchgate.net The formation of these oxo-derivatives represents a further step in the oxidative degradation of abamectin in vivo.

Demethylation, specifically O-demethylation, is another critical pathway in the metabolism of abamectin. This reaction involves the removal of a methyl group from the oleandrose sugar portion of the molecule. The primary demethylated metabolite identified is 3”-O-desmethyl-avermectin B1a (3”-DM-B1a). fao.orgwho.int

In rats, 3”-DM-B1a is a major metabolite, found in significant proportions in tissues like the liver and kidney. who.int The demethylation process can also occur in conjunction with hydroxylation, leading to the formation of di-functionalized metabolites such as 3”-O-desmethyl-24-hydroxymethyl-avermectin B1a and 3”-O-desmethyl-27-hydroxymethyl-avermectin B1a. inchem.org

Evidence for conjugation of abamectin metabolites is less extensive compared to oxidative and demethylation pathways. However, studies suggest that some metabolites undergo conjugation, particularly in certain tissues. In rats, a non-polar fraction of metabolites has been detected in fat tissue, which is believed to consist of non-polar conjugates of 24-OHMe-B1a and 3”-DM-B1a. who.int Treatment of these non-polar metabolites from steer fat with cholesterol esterase yielded 24-hydroxymethyl-B1a, suggesting that the hydroxylated metabolite can be esterified with fatty acids. fao.org This indicates that fatty acid conjugation may be a relevant pathway for the deposition of abamectin metabolites in adipose tissue.

In contrast to fatty acid conjugation, there is limited evidence for significant glucuronide or sulfate (B86663) conjugation of abamectin metabolites in the studied animal species. fao.orgmdpi.comcore.ac.uk

The metabolism of abamectin exhibits both similarities and differences across various non-human species. In rats, both hydroxylation at the C-24 position and O-demethylation at the 3” position are significant pathways. who.int Similarly, in goats, hydroxylation to form 24-hydroxymethyl-avermectin B1a is a major route, with demethylation at the 3" position occurring to a lesser extent. fao.org

| Species | Major Metabolic Pathways | Key Metabolites Identified |

|---|---|---|

| Rat | Demethylation, Hydroxylation, Oxidation | 3”-O-desmethyl-avermectin B1a, 24-hydroxymethyl-avermectin B1a, 27-hydroxy-avermectin B1a |

| Goat | Hydroxylation, Demethylation | 24-hydroxymethyl-avermectin B1a |

| Cattle | Hydroxylation | 24-hydroxymethyl-avermectin B1a |

| Swine | Demethylation | 3”-O-desmethyl-avermectin B1a |

Following administration, abamectin and its metabolites are distributed throughout the major tissues and organs of non-human animals. The highest concentrations of residues are typically found in fat and liver. fao.orgwho.int

In rats, residue levels are highest in all tissues at 24 hours post-treatment and then begin to deplete. who.int The half-lives for tissue residues in rats are generally around 1.2 to 1.6 days. inchem.org Fat tissue tends to have the highest residue levels, followed by the kidney and liver. fao.org The brain consistently shows the lowest residue levels. who.int

The metabolic profile can differ between tissues. In rats, the liver and kidney contain both unchanged abamectin and its metabolites, 24-OHMe-B1a and 3”-DM-B1a. who.int For instance, in female rats two days after treatment, 24-OHMe-B1a and 3”-DM-B1a accounted for 6% and 24% of the total residue in the liver, respectively, and 3% and 24% in the kidney. who.int The metabolic profile in muscle is similar to that in the liver and kidney. who.int However, the profile in fat is distinct, containing a non-polar fraction presumed to be fatty acid conjugates of the hydroxylated and demethylated metabolites. who.int

Plant Metabolism

The breakdown of abamectin in plants is a complex process, resulting in a variety of degradation products. epa.govepa.gov While abamectin exhibits limited systemic activity within plants, it does show translaminar movement, allowing it to penetrate leaf tissues. fao.org

The ability of a pesticide to be absorbed and moved within a plant is critical for its effectiveness against pests. acs.org Abamectin demonstrates limited systemic activity in plants but is known for its translaminar movement, meaning it can move from the upper surface of a leaf to the lower surface. fao.org The uptake and translocation of pesticides are generally influenced by their physicochemical properties, such as lipophilicity. frontiersin.org For non-ionized pesticides, optimal root uptake and subsequent translocation to shoots typically occur for compounds with logKow values between 1 and 3. frontiersin.org

Studies have shown that radioactive residues of abamectin can be found in the pulp and peel of citrus fruits and in plants grown in treated soil, confirming that some level of uptake occurs. epa.gov The process of translocation allows the active ingredient to be distributed within the plant, moving through the xylem and phloem to different tissues. acs.org However, for abamectin, the majority of the terminal residue in plants is composed of the parent compound, its delta-8,9-isomer, and a complex mixture of several unidentified polar degradates. epa.govepa.gov

The metabolism of abamectin in plants is intricate, leading to a diverse array of metabolites. epa.govepa.gov The primary residues of toxicological significance identified in various crops are the parent compound (a mixture of avermectin B1a and avermectin B1b) and its delta-8,9-isomer. epa.gov

Research has identified several key metabolites in plants. The major identified degradation products, apart from the parent compound, include its delta-8,9-isomer and the alpha 8-OH degradate. epa.govepa.gov A proposed metabolic pathway for avermectin B1a, the major component of abamectin, in plants includes the formation of several other metabolites. fao.org These transformation products are often more polar than the parent compound. epa.gov

Table 1: Proposed Metabolic Products of Avermectin B1a in Plants

| Metabolite Name | Alternative Name / Code |

| 4''-Oxo-Avermectin B1a | I36 |

| 3''-O-Desmethyl-Avermectin B1a | I21 |

| 8a-Hydroxy-Avermectin B1a | I23 (NOA 448112) |

| (8,9-Z) Avermectin B1a | I32 (NOA 427011) |

| 4'',8a-Di-oxo-Avermectin B1a | I37 |

This table is based on the proposed metabolic pathway for avermectin B1a in plants. fao.org

In Vitro Metabolic Studies and Enzymatic Characterization

In vitro studies, particularly those using subcellular fractions like microsomes, have been instrumental in identifying the specific enzymes and pathways involved in abamectin biotransformation. These studies have largely focused on animal systems but provide crucial insights into the fundamental metabolic reactions abamectin undergoes.

Cytochrome P450 (CYP) monooxygenases are a major family of enzymes responsible for the metabolism of a wide range of xenobiotics, including abamectin. acs.orgacs.orgfrontiersin.org In vitro studies using rat liver microsomes have identified several key metabolites formed through CYP-mediated reactions. acs.orgacs.org The primary metabolic pathways include hydroxylation and O-desmethylation. acs.orgacs.orgacs.org

Specific CYP isoforms play distinct roles in these transformations. For instance, CYP3A is the primary enzyme responsible for the 3′′-O-desmethylation of abamectin. acs.orgacs.org Meanwhile, CYP1A1 is predominantly involved in the hydroxylation of the C-26 methyl group and also plays a major role in the hydroxylation of the C-24 methyl group of abamectin. acs.orgacs.org In humans, studies with cDNA-expressed CYP isoforms and liver microsomes have pinpointed CYP3A4 as the predominant enzyme responsible for ivermectin (a related avermectin) metabolism, which produces a metabolic profile similar to that of abamectin. tandfonline.com

In insects, the role of P450s in abamectin metabolism is often linked to insecticide resistance. researchgate.netnih.gov For example, the cytochrome P450 enzyme CYP392A16 in the spider mite Tetranychus urticae has been shown to metabolize abamectin via hydroxylation, leading to a less toxic compound. researchgate.netnih.gov The efficiency of this metabolic process is dependent on the electron-transferring protein NADPH-cytochrome P450 reductase (CPR). frontiersin.org

Table 2: Role of Specific Cytochrome P450 Isoforms in Abamectin Metabolism (based on rat liver microsomal studies)

| Metabolic Reaction | Key Enzyme Isoform | Metabolite Formed |

| 3′′-O-desmethylation | Cytochrome P450 3A | 3′′-O-desmethyl (3′′-ODMe) abamectin |

| C-26 Hydroxylation | Cytochrome P450 1A1 | 26-hydroxymethyl (26-OHMe) abamectin |

| C-24 Hydroxylation | Cytochrome P450 1A1 | 24-hydroxymethyl (24-OHMe) abamectin |

This table summarizes findings from in vitro studies on rat liver microsomes. acs.orgacs.org

Besides cytochrome P450 enzymes, other enzyme systems are also involved in the biotransformation of abamectin, particularly in the context of metabolic resistance in insects. Studies have shown that enhanced activities of Glutathione (B108866) S-transferases (GSTs) and Carboxylesterases (CarE) contribute to abamectin resistance. mdpi.comxml-journal.net

In the whitefly Bemisia tabaci, increased activity of both P450 monooxygenases and GSTs was linked to field-developed resistance to abamectin. mdpi.com Similarly, in the melon fly Bactrocera cucurbitae, both GSTs and CarE were found to be involved in the development of abamectin resistance. xml-journal.net Research in B. cucurbitae indicated that an increased affinity of GSTs for the substrate and a faster metabolism rate play a primary role in its metabolic resistance to abamectin. xml-journal.net The up-regulation of both phase I (like P450s) and phase II (like GSTs) biotransformation enzymes is a common protective response observed in insects exposed to abamectin. researchgate.net

Subcellular investigations using liver microsomes from various species, including rats, cattle, and swine, have been fundamental in elucidating the metabolic fate of abamectin. acs.orgacs.org These in vitro systems allow for the study of metabolic reactions in a controlled environment.

Incubations of abamectin with liver microsomes consistently generate at least three primary metabolites: 24-hydroxymethyl (24-OHMe), 26-hydroxymethyl (26-OHMe), and 3′′-O-desmethyl (3′′-ODMe) derivatives. acs.orgacs.org The structures of these metabolites have been confirmed through techniques like nuclear magnetic resonance (NMR) spectrometry and mass spectrometry. who.int

Microsomal studies have also been crucial for comparing metabolic profiles across different species. In vitro studies with liver microsomes from untreated steers, swine, and rats showed qualitatively similar metabolic profiles for abamectin, indicating that the fundamental metabolic pathways are conserved among these species. acs.org Furthermore, these studies confirmed the involvement of cytochrome P450 enzymes, as the metabolism was inhibited by general P450 inhibitors like SKF525A. acs.orgacs.org

Microbial Transformation of Abamectin

The transformation of abamectin in the environment is significantly influenced by microbial activity. Soil microorganisms play a crucial role in the breakdown of this complex molecule, utilizing it in their metabolic processes. The efficiency and pathways of this biodegradation are dependent on various environmental factors, most notably the presence or absence of oxygen.

Under aerobic conditions, the microbial degradation of abamectin is the primary mechanism for its dissipation in soil. rayfull.comnih.gov The process is relatively rapid, with reported half-lives in soil ranging from two weeks to two months. rayfull.comnih.govorst.eduepa.gov The degradation pathway proceeds through a series of oxidative steps.

The initial and major transformation is the hydroxylation or oxidation at the 8α-carbon position. This results in the formation of 8α-hydroxy-avermectin B1a, which is considered the major metabolite. fao.org This compound exists in an equilibrium mixture with its corresponding ring-opened aldehyde derivative. epa.govresearchgate.net Further oxidation of this metabolite can occur, leading to the formation of 8α-oxo-avermectin B1a. fao.orgfao.org

Subsequent hydroxylation can also take place at the C-4 position, yielding metabolites such as 4,8α-dihydroxy-avermectin B1a and 8α-oxo-4-hydroxy-avermectin B1a. fao.org Ultimately, under aerobic conditions, the metabolic pathway can lead to the complete mineralization of the abamectin molecule into carbon dioxide. fao.org The degradation of abamectin is significantly slower in sterilized soil, highlighting the critical role of microbes in this process. nih.govpiat.org.nz

Table 1: Aerobic Soil Degradation Half-life of Abamectin

| Condition | Half-life (DT₅₀) | Reference(s) |

|---|---|---|

| Aerobic, Dark, Soil | 2 weeks to 2 months | rayfull.comnih.govorst.eduepa.gov |

| Aerobic, Dark, Soil (Mean) | 29 ± 14 days (n=14) | fao.org |

| Aerobic, Soil | 115 days (90% upper bound confidence limit) | epa.gov |

| Microbial Biodegradation (Calculated) | 49.9 days | nih.gov |

| Non-Biodegradation (Sterile Soil) | 277.3 days | nih.gov |

In the absence of oxygen, the biotransformation of abamectin is substantially hindered. Multiple studies have shown that the rate of degradation is significantly decreased under anaerobic conditions compared to aerobic environments. rayfull.comnih.govorst.edupiat.org.nz Some research indicates that the degradation may be extremely slow or even non-existent. epa.gov For instance, one study using 14-C-labeled abamectin found no degradation in sandy loam soil when maintained under anaerobic conditions. nih.gov This suggests that oxygen-dependent enzymatic activities are essential for the primary breakdown of the abamectin structure by microorganisms.

Co-metabolism, where microorganisms degrade a substance without using it as a primary energy or carbon source, appears to be a significant factor in abamectin's breakdown. The degradation of abamectin by Bacillus sp. LM24 was observed to be carried out by enzymes secreted during the co-metabolism of glucose. nih.gov This indicates that the presence of other growth-supporting substrates can facilitate the breakdown of abamectin. Further evidence for co-metabolism comes from studies involving soil fumigants; when fumigants eliminate a large portion of the soil microbial community, the degradation of abamectin is significantly prolonged. plos.org This suggests that the collective metabolic activity of the soil microbiome, rather than the action of a few specialist organisms, is crucial for its degradation. plos.org

While abamectin is a natural fermentation product of the soil bacterium Streptomyces avermitilis, other microorganisms have been identified that can degrade it. regulations.govfrontiersin.org Several bacterial strains have been isolated from soil and demonstrated to be effective in breaking down abamectin.

Table 2: Microorganisms Identified in Abamectin Degradation

| Microorganism | Role/Finding | Reference(s) |

|---|---|---|

| Stenotrophomonas maltrophilia | Identified as a dominant bacterium that effectively degrades abamectin in soil. | nih.gov |

| Bacillus sp. LM24 | Studied for its metabolic response and degradation capabilities under abamectin stress. | nih.gov |

| Burkholderia cepacia-like GB-01 | Mentioned as an abamectin-degrading strain. | nih.gov |

| Staphylococcus nepalensis | Identified as an abamectin-degrading bacterium. | kln.ac.lk |

| Bacillus thuringiensis | Identified as an abamectin-degrading bacterium, showing antagonism with S. nepalensis. | kln.ac.lk |

| Pseudomonas spp. | Strains showed the ability to biodegrade abamectin, though with long adaptation phases. | jobiost.com |

Culture-independent techniques like terminal restriction fragment length polymorphism (T-RFLP) have also provided insights, suggesting that specific bacterial groups, indicated by the appearance of certain DNA fragments, play a significant role in abamectin degradation in the phyllosphere. nih.gov

Exposure to abamectin can induce significant stress on microbial communities, altering their structure and metabolic functions. frontiersin.orgresearchgate.net Shotgun metagenomic analyses have revealed that abamectin treatment can temporarily decrease essential microbial functions, including cellular processes and signal transduction, within 7 days of exposure, though recovery is often observed by 21 days. frontiersin.org

At the cellular level, microorganisms exhibit various responses to cope with abamectin-induced stress. Studies on Bacillus sp. LM24 have shown that abamectin stress primarily affects pathways related to lipid and amino acid metabolism. nih.gov The bacterium responds by altering its cell membrane fluidity and producing antioxidants to counteract cellular damage. nih.gov In other organisms, abamectin stress has been shown to increase the activity of key enzymes in the tricarboxylic acid (TCA) cycle, such as isocitrate dehydrogenase, likely to meet higher energy demands for detoxification and repair. mdpi.com This stress response is also reflected by an increase in the microbial community's metabolic quotient (qCO2). researchgate.net A notable consequence of abamectin exposure is the potential for promoting the dissemination of antibiotic resistance genes (ARGs) within the soil microbial population. frontiersin.orgresearchgate.net

Environmental Degradation Mechanisms

Beyond microbial action, abamectin is also subject to degradation through abiotic environmental processes, primarily photolysis.

Photodegradation : Abamectin is susceptible to rapid degradation by sunlight, both on soil surfaces and in water. rayfull.comorst.edupiat.org.nz The photolytic half-life of abamectin on a soil surface is reported to be between 8 and 24 hours. rayfull.comorst.edupiat.org.nz In water, the photodegradation half-life is approximately 12 hours. rayfull.comorst.edupiat.org.nz The primary photodegradation product is the 8,9-Z isomer of abamectin, formed through a rearrangement of the molecule upon exposure to UV light. epa.govfao.orgcipac.org Studies using monochromatic light (254 nm) have confirmed that direct photolysis is a very efficient degradation method. acs.orgnih.gov However, the co-occurrence of other pollutants, such as the tire antioxidant 6PPD, can inhibit these photolytic pathways and significantly increase the persistence of abamectin in the environment. rsc.org

Hydrolysis : In contrast to photolysis, hydrolysis is not a significant degradation pathway for abamectin. The compound is stable in aqueous solutions across a range of environmentally relevant pH levels (5, 7, and 9), with no significant degradation observed. rayfull.comnih.govorst.eduepa.govcipac.org

Sorption : Abamectin has a strong tendency to bind to soil particles. rayfull.comorst.eduepa.gov This high sorption affinity makes it relatively immobile in the soil, which limits its potential to leach into groundwater. rayfull.comorst.edupiat.org.nz The degradation products of abamectin are also generally immobile. orst.edu

Table 3: Compound Names Mentioned in Article | Compound Name | | | :--- | | Abamectin | | Avermectin B1a | | Avermectin B1b | | 8,9-Z isomer of avermectin B1a | | 8α-hydroxy-avermectin B1a | | 8α-oxo-avermectin B1a | | 4,8α-dihydroxy-avermectin B1a | | 8α-oxo-4-hydroxy-avermectin B1a | | 6PPD (N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine) |

Photodegradation Kinetics and Products

The degradation of abamectin is significantly influenced by light. researchgate.net Photodegradation is a primary route for its transformation in the environment, occurring rapidly on surfaces like plants and soil, as well as in water. nih.govannualreviews.org The process involves the alteration of the abamectin molecule upon exposure to light, leading to the formation of various photoproducts.

The kinetics of abamectin's photodegradation have been studied under different light conditions. Direct irradiation with UV light (at a wavelength of 254 nm) in a methanol (B129727) solution is highly efficient, with a reported quantum yield of 0.23. nih.gov In contrast, degradation under visible light (>400 nm) is very inefficient and typically requires the presence of a sensitizer, such as riboflavin (B1680620) or rose bengal. nih.gov This sensitized degradation proceeds through a singlet molecular oxygen-mediated mechanism. nih.gov The half-life of abamectin due to photodegradation is short, often less than a day on surfaces and in water during the summer. nih.govepa.gov For example, the photolysis half-life in surface soil has been reported as 21 hours, and in aqueous solutions as 12 hours. epa.gov On thin films, the half-life can be as short as 4-6 hours in the presence of light. annualreviews.org

The primary and most well-characterized photodegradation products of abamectin are its geometric isomers. researchgate.net Exposure to light causes a rearrangement of the molecule, leading to the formation of the 8,9-Z-isomer of avermectin B1a (also referred to as ∆-8,9-isomer). srce.hrwho.intfao.org This isomer is considered a major metabolite in plant metabolism studies where the compound is exposed to sunlight. fao.org Prolonged photolysis can result in the formation of at least 10 primary degradates, including two geometric isomers, seven mono-oxygenated derivatives, and one dealkylated derivative. researchgate.net

Photodegradation Half-Life of Abamectin

| Environment | Condition | Reported Half-Life (t½) | Reference |

|---|---|---|---|

| Water | Summer | ≤ 0.5 days | nih.gov |

| Water | Sunlit Surface | 12 hours | epa.gov |

| Surfaces (Thin Film) | - | < 1 day | nih.gov |

| Surfaces (Thin Film) | With Light | 4-6 hours | annualreviews.org |

| Soil | Unshaded Surface | ~1 week | semanticscholar.org |

| Soil | Surface | 21 hours | epa.gov |

Hydrolysis and Other Abiotic Transformation Processes

In contrast to photodegradation, hydrolysis is not a significant pathway for the breakdown of abamectin under typical environmental conditions. tci-thaijo.org Studies have shown that abamectin is stable to hydrolytic degradation in aqueous solutions at a pH range of 5, 7, and 9 when maintained at 25°C. nih.govepa.gov After 28 days under these conditions, approximately 95% of the initial avermectin amount was recovered, indicating its stability against abiotic hydrolysis. tci-thaijo.org

However, under specific conditions, other transformation processes can occur. Alkaline hydrolysis can lead to the epimerization of the abamectin molecule, resulting in stereoisomers such as 2-epi- and Δ2,3-avermectin. srce.hr These degradation products are known to have significantly reduced biological activity compared to the parent compound. srce.hr Oxidation of the oxahydrindene unit of the molecule has also been described as a potential degradation pathway. srce.hr

Influence of Environmental Factors on Degradation (e.g., pH, light intensity, temperature)

Several environmental factors can influence the rate and pathway of abamectin degradation.

Light Intensity: As a photosensitive compound, light intensity is a critical factor. researchgate.net The rapid photodegradation of abamectin occurs at specific wavelengths, primarily in the UV-B range. researchgate.net The efficiency of degradation is directly related to the intensity of light exposure. annualreviews.orgnih.gov

pH: While abamectin is stable to hydrolysis under neutral and slightly acidic or alkaline conditions, extreme pH can induce transformations. nih.govresearchgate.net For instance, alkaline conditions can promote the formation of epimers, which are stereoisomers of the parent compound. srce.hr

Temperature: Temperature can affect the rate of degradation. researchgate.net Faster degradation of abamectin-based compounds has been reported at higher temperatures. researchgate.net This is particularly relevant for microbial degradation processes in soil, which are generally more active at warmer temperatures.

Other Environmental Pollutants: The presence of other chemical compounds in the environment can influence abamectin's persistence. For example, the tire antioxidant N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) has been shown to significantly increase the photolysis half-life of abamectin in water (by 191%) and on soil surfaces (by 50%). rsc.org This effect is attributed to the scavenging of free radicals and the inhibition of hydroxylation and oxidation by 6PPD, thereby slowing abamectin's degradation. rsc.org

Identification and Structural Elucidation of Major and Minor Abamectin Metabolites

The biotransformation of abamectin in biological systems leads to the formation of several metabolites. These metabolic processes primarily involve hydroxylation and demethylation. fao.orgfao.org The liver is a primary site for these transformations. nih.gov Advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectrometry are employed to separate, identify, and structurally elucidate these metabolites. who.inttandfonline.com

Avermectin B1a and B1b Homolog Metabolism

Abamectin is a mixture of two principal homologs: avermectin B1a (≥80%) and avermectin B1b (≤20%). wikipedia.orgwikipedia.org These two components differ only by a methylene (B1212753) group at the C-25 position; B1a has a sec-butyl side chain, while B1b has an isopropyl side chain. nih.gov Both homologs are metabolized through similar pathways, although they can exhibit differential behavior in their interactions with biological molecules. annualreviews.orgnih.gov The metabolic pathways for both B1a and B1b predominantly involve hydroxylation and demethylation. fao.orgfao.org In animal metabolism studies, avermectin B1a is consistently the major residue found in tissues and milk, with its metabolites present in smaller proportions. fao.org

Characterization of Specific Hydroxylated Metabolites (e.g., 24-hydroxymethyl-avermectin B1a)

Hydroxylation is a major metabolic pathway for abamectin. The most significant hydroxylated metabolite identified is 24-hydroxymethyl-avermectin B1a . who.intfao.org This metabolite is formed through the hydroxylation of the methyl group at the C-24 position of the avermectin B1a molecule. fao.org

The 24-hydroxymethyl metabolite has been identified as a major residue in the liver of treated animals, such as goats and cattle. fao.orgnih.gov In one study, it accounted for 45.5% of the total radioactive residue in the liver of a goat. fao.org It is also found in smaller proportions in milk. fao.org This metabolite can also exist in a conjugated form, particularly in fat tissue. fao.orgfao.org Although it is a major metabolite, its concentration is generally lower than that of the parent compound, abamectin B1a. nih.govepa.gov

Major Identified Abamectin Metabolites

| Metabolite Name | Metabolic Process | Primary Location Found | Reference |

|---|---|---|---|

| 8,9-Z-avermectin B1a | Photodegradation (Isomerization) | Plant surfaces, Water, Soil | who.intfao.org |

| 24-hydroxymethyl-avermectin B1a | Hydroxylation | Liver, Milk, Fat | fao.orgnih.govepa.gov |

| 3''-O-desmethyl-avermectin B1a | Demethylation | Liver | annualreviews.orgwho.intfao.org |

Characterization of Specific Desmethyl Metabolites (e.g., 3''-O-desmethyl-avermectin B1a)

Demethylation represents another, albeit less prominent, metabolic pathway for abamectin. fao.org The primary desmethyl metabolite identified is 3''-O-desmethyl-avermectin B1a . who.intfao.org This compound is formed by the removal of the methyl group from the 3''-position of the oleandrose sugar moiety of the avermectin B1a molecule. fao.orgcabidigitallibrary.org

Compared to the 24-hydroxymethyl metabolite, 3''-O-desmethyl-avermectin B1a is considered a minor metabolite. fao.org It has been isolated from the liver of treated animals but at very low levels, constituting ≤5% of the total residue in one goat metabolism study. fao.org Studies investigating abamectin-resistant strains of insects have also noted elevated levels of this desmethyl metabolite compared to susceptible strains, suggesting a potential role in detoxification mechanisms. annualreviews.org

Characterization of Isomeric Metabolites (e.g., 8,9-Z-isomer of avermectin B1a)

A significant metabolite of abamectin is its geometric isomer, the 8,9-Z-isomer of avermectin B1a. This isomer is primarily formed through photodegradation when abamectin is exposed to light. fao.org The structural difference lies in the configuration of the double bond between the 8th and 9th carbon atoms, which is trans (E) in the parent avermectin B1a and cis (Z) in the isomer.

This isomerization alters the three-dimensional shape of the molecule. While both the parent compound and its 8,9-Z-isomer are considered residues of concern in toxicological assessments, they are often analyzed together. epa.govepa.gov Analytical methods, such as high-performance liquid chromatography (HPLC), have been developed to quantify both avermectin B1a and its 8,9-Z-isomer, sometimes as a combined residue. epa.govresearchgate.net In some crops like tomatoes, the 8,9-Z-isomer can constitute approximately 10% of the total radioactive residues.

Table 1: Isomeric Metabolite of Abamectin

| Compound Name | Parent Compound | Key Structural Change | Formation Pathway |

|---|---|---|---|

| 8,9-Z-isomer of avermectin B1a | Avermectin B1a | Isomerization of the C8-C9 double bond from trans (E) to cis (Z) | Photodegradation fao.org |

Characterization of Oxidized Metabolites

Oxidation is a major pathway in the metabolism of abamectin, leading to several hydroxylated and oxo-metabolites. These reactions primarily occur at the C-8α and C-4 positions of the avermectin B1a molecule. fao.org

8α-hydroxy-avermectin B1a : This is a major metabolite formed through the hydroxylation of avermectin B1a at the 8α-position. fao.org It exists in an equilibrium mixture with its ring-cleaved aldehyde form. fao.orgepa.gov It is considered a significant degradation product in soil. fao.orgplantaanalytica.com

8α-oxo-avermectin B1a : Further oxidation of the 8α-hydroxy group leads to the formation of 8α-oxo-avermectin B1a. fao.org This metabolite has also been identified as a notable degradation product in soil studies. fao.orgfao.org

4,8α-dihydroxy-avermectin B1a : This metabolite results from further hydroxylation at the C-4 position of 8α-hydroxy-avermectin B1a. fao.org Like its precursor, it also exists in an equilibrium as a hemiacetal. fao.org

8α-oxo-4-hydroxy-avermectin B1a : This compound is formed by the hydroxylation of 8α-oxo-avermectin B1a at the C-4 position. fao.org

These oxidized metabolites are part of the complex mixture of residues found in environmental fate studies. fao.orgnih.gov Their formation represents a key step in the degradation cascade of abamectin in soil and other matrices. fao.org

Table 2: Oxidized Metabolites of Abamectin

| Compound Name | Parent Compound/Precursor | Key Structural Change(s) |

|---|---|---|

| 8α-hydroxy-avermectin B1a | Avermectin B1a | Addition of a hydroxyl group at the 8α-position |

| 8α-oxo-avermectin B1a | 8α-hydroxy-avermectin B1a | Oxidation of the 8α-hydroxyl group to a ketone |

| 4,8α-dihydroxy-avermectin B1a | 8α-hydroxy-avermectin B1a | Addition of a hydroxyl group at the C-4 position |

| 8α-oxo-4-hydroxy-avermectin B1a | 8α-oxo-avermectin B1a | Addition of a hydroxyl group at the C-4 position |

Characterization of Carboxylated Metabolites

Carboxylation represents another, less common, biotransformation pathway for abamectin metabolites.

8-carboxy-6-hydroxy-avermectin B1a : This metabolite has been identified and is of ecotoxicological interest, particularly concerning its potential risk to aquatic invertebrates. agropages.comresearchgate.net Its formation involves the cleavage of the macrocyclic ring and subsequent oxidation to a carboxylic acid. The precursor for this metabolite is 8α-hydroxy-avermectin B1a. scribd.com

The formation of such carboxylated products signifies a more extensive degradation of the original abamectin structure.

Table 3: Carboxylated Metabolite of Abamectin

| Compound Name | Precursor | Key Structural Change(s) |

|---|---|---|

| 8-carboxy-6-hydroxy-avermectin B1a | 8α-hydroxy-avermectin B1a | Cleavage of the macrocyclic ring and formation of a carboxylic acid group scribd.com |

Environmental Fate and Transport of Abamectin Metabolites

Environmental Persistence and Degradation Kinetics

The persistence of abamectin (B1664291) metabolites in the environment is a key factor determining their potential for long-term exposure and effects. This persistence is often quantified by their degradation half-lives in different environmental compartments.

In soil environments, the degradation of abamectin leads to the formation of several key metabolites. Under aerobic conditions, the major metabolite is often an equilibrium mixture of the 8a-hydroxy derivative and the corresponding ring-opened aldehyde derivative, with a half-life reported to be similar to that of the parent compound (approximately two weeks to two months). epa.govepa.gov However, studies on the total "residues of concern" (ROCs), which include various metabolites, indicate that these degradation products can be significantly more persistent than the parent abamectin. The soil biodegradation half-lives for these residues are variable and generally longer, ranging from 23 to 288 days, compared to 16 to 49 days for the parent mixture. regulations.gov This increased persistence is attributed to certain degradates remaining in the soil for extended periods. regulations.gov

European Food Safety Authority (EFSA) reviews have identified several soil metabolites with varying degrees of persistence. These include:

8a-oxo-avermectin B1a (NOA 448111): Exhibits moderate persistence. nih.gov

4”-oxo-avermectin B1a (NOA 426289): Shows low to moderate persistence. nih.gov

8a-hydroxy-avermectin B1a (NOA 448112): A major metabolite formed under aerobic conditions. herts.ac.uk

4,8a-dihydroxy-avermectin B1a (NOA 457464): Exhibits moderate to medium persistence. nih.gov

8a-oxo-4-hydroxy-avermectin B1a (NOA 457465): Shows moderate to high persistence. nih.gov

8-carboxy-6-hydroxy-avermectin B1a (M4): Exhibits moderate persistence. nih.gov

Under anaerobic soil conditions, the parent avermectin (B7782182) B1a is found to be essentially stable, suggesting that its metabolites would also persist for long durations in oxygen-depleted environments. nih.gov In sediment, the parent abamectin has a reported half-life ranging from two to four weeks up to 100 days. researchgate.nettci-thaijo.org In dark, aerobic sediment-water systems, avermectin B1a shows moderate to medium persistence, partitioning to the sediment and forming major metabolites like 8a-hydroxy-avermectin B1a, 8a-oxo-avermectin B1a, and 4,8-dihydroxy-avermectin B1a. nih.gov

| Environmental Compartment | Metabolite/Residue | Half-life (DT50) | Persistence Level | Reference |

| Soil (Aerobic) | Total Residues of Concern (ROCs) | 23 - 288 days | Variable, Generally Longer than Parent | regulations.gov |

| Soil (Aerobic) | 8a-hydroxy derivative / aldehyde mixture | 2 weeks - 2 months | Similar to Parent | epa.govepa.gov |

| Soil | 8a-oxo-avermectin B1a | - | Moderate | nih.gov |

| Soil | 4”-oxo-avermectin B1a | - | Low to Moderate | nih.gov |

| Soil | 4,8a-dihydroxy-avermectin B1a | - | Moderate to Medium | nih.gov |

| Soil | 8a-oxo-4-hydroxy-avermectin B1a | - | Moderate to High | nih.gov |

| Soil | 8-carboxy-6-hydroxy-avermectin B1a | - | Moderate | nih.gov |

| Soil (Anaerobic) | Avermectin B1a (parent) | Essentially stable | High | nih.gov |

| Sediment | Avermectin B1a (parent) | 2-4 weeks to 100 days | Moderate to High | researchgate.nettci-thaijo.org |

| Sediment-Water System | Avermectin B1a (parent) | - | Moderate to Medium | nih.gov |

In aquatic systems, the degradation of abamectin and its metabolites is influenced by factors such as microbial activity and sunlight. Photodegradation is a rapid process for the parent compound in sunlit surface waters, with half-lives reported to be between less than 12 hours and 21 hours. epa.govepa.govtci-thaijo.org A minor photolytic transformation product is the [8,9-Z]-isomer of avermectin B1a. nih.gov

However, microbial degradation in aquatic environments is slower. For the total residues of concern, the aerobic aquatic metabolism half-life is approximately 95 days, while the anaerobic aquatic metabolism half-life is significantly longer at 398 days. regulations.gov These values are longer than those for the parent compound alone, indicating that once metabolites are formed and reside in the water column or sediment, they degrade more slowly than the parent compound, particularly in the absence of light and oxygen. regulations.gov Hydrolysis is not considered a significant degradation pathway for abamectin. epa.govepa.govtci-thaijo.org

| Degradation Process | Residue | Half-life (DT50) | Environment | Reference |

| Photodegradation | Avermectin B1a (parent) | < 12 - 21 hours | Surface Water | epa.govepa.govtci-thaijo.org |

| Aerobic Aquatic Metabolism | Total Residues of Concern | 95 days | Aquatic System | regulations.gov |

| Anaerobic Aquatic Metabolism | Total Residues of Concern | 398 days | Aquatic System | regulations.gov |

To predict the long-term environmental concentrations (PECs) of abamectin and its metabolites, regulatory bodies utilize fate and transport models such as the PRZM-EXAMS (Pesticide Root Zone Model - Exposure Analysis Modeling System) and models outlined in FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) guidance. researchgate.netepa.goveuropa.eu

Mobility and Leaching Potential in Soil and Water Systems

The movement of abamectin metabolites through soil and into water systems is governed by their adsorption and desorption characteristics. These properties, combined with their persistence, determine their potential to contaminate groundwater and surface water.

Abamectin and its metabolites generally exhibit strong adsorption to soil particles, which significantly limits their mobility. mdpi.comnih.gov The parent compound, avermectin B1a, is considered immobile in soil. nih.gov Studies have reported a high affinity for soil organic carbon, with Koc values (organic carbon-normalized partition coefficient) ranging from approximately 1,672 to over 23,000 mL/g, classifying it as immobile. nih.govnih.gov

Crucially, the major metabolites of abamectin also demonstrate limited mobility:

8a-oxo-avermectin B1a (NOA 448111) and 8a-oxo-4-hydroxy-avermectin B1a (NOA 457465) are characterized as having slight mobility to being immobile. nih.gov

8a-hydroxy-avermectin B1a (NOA 448112) and 4,8a-dihydroxy-avermectin B1a (NOA 457464) show low to slight mobility. nih.gov

4”-oxo-avermectin B1a (NOA 426289) is described as having low mobility to being immobile. nih.gov

This strong binding to soil particles means that abamectin and its degradation products are likely to remain in the upper layers of the soil where they are applied, with minimal vertical movement. nih.gov

| Compound | Mobility Classification | Koc (mL/g) | Reference |

| Avermectin B1a (parent) | Immobile | >4000 | nih.govnih.gov |

| 8a-oxo-avermectin B1a | Slight mobility to immobile | - | nih.gov |

| 8a-oxo-4-hydroxy-avermectin B1a | Slight mobility to immobile | - | nih.gov |

| 8a-hydroxy-avermectin B1a | Low to slight mobility | - | nih.gov |

| 4,8a-dihydroxy-avermectin B1a | Low to slight mobility | - | nih.gov |

| 4”-oxo-avermectin B1a | Low mobility to immobile | - | nih.gov |

The combination of strong soil adsorption and relatively low persistence of the parent compound results in a very low potential for abamectin and its metabolites to leach into groundwater. mdpi.comktu.lt Regulatory modeling assessments consistently predict that concentrations of abamectin and its metabolites in groundwater will not exceed established safety thresholds. researchgate.netanses.fr Field studies support these findings, indicating that abamectin residues are generally not detected in deeper soil layers. nih.gov

While the risk to groundwater via leaching is considered minimal, surface water contamination remains a possibility. epa.govepa.gov This contamination is not typically due to leaching but can occur through spray drift during application or from surface runoff events, especially if heavy rainfall occurs shortly after application, transporting soil particles to which the residues are adsorbed. epa.govepa.gov Once in an aquatic system, the compounds are expected to partition from the water column to the sediment due to their high affinity for particulate matter. nih.govepa.gov

Bioavailability and Environmental Distribution in Non-Human Organisms

The transformation of abamectin in soil and water systems results in several metabolites, including polar and non-polar compounds. Regulatory bodies have identified a range of these metabolites as relevant for monitoring in soil and water. agropages.com Key metabolites formed in soil under laboratory conditions include 8a-oxo-avermectin B1a, 8a-hydroxy-avermectin B1a, 4,8a-dihydroxy-avermectin B1a, and 4-hydroxy-8a-oxo-avermectin B1a. publications.gc.ca The potential for these compounds to be taken up by living organisms is a significant factor in their environmental risk profile.

While abamectin is released into the environment, it can undergo degradation, leading to various metabolites in aquatic ecosystems. Studies on the parent compound, avermectin B1a, provide a baseline for understanding the potential for bioaccumulation. Research on bluegill sunfish has shown that abamectin has a low to moderate tendency to bioconcentrate. anses.fr

Although specific bioconcentration factors (BCF) for individual metabolites are not extensively documented in scientific literature, their formation and potential for exposure are recognized. In aerobic aquatic sediment systems, abamectin degrades into major metabolites including 8a-oxo-Avermectin B1a, 8a-hydroxy-avermectin B1a, and 4”-oxo-Avermectin B1a. publications.gc.ca Another metabolite, 8-carboxy-6-hydroxy avermectin B1a, has been identified as posing a high risk to aquatic invertebrates, indicating its potential for bioavailability and interaction with these organisms. publications.gc.ca The monitoring residue definition for water includes a suite of metabolites, underscoring their relevance and potential presence in the aquatic environment. agropages.com

A study on the photolysis of avermectin B1a in water confirmed the formation of polar and non-polar metabolites. regulations.gov While direct uptake data for these specific photodegradation products is limited, their presence in the water column makes them available for interaction with aquatic life.

Table 1: Bioconcentration Factor (BCF) of Parent Abamectin and Presence of Metabolites in Aquatic Systems

| Compound | Organism | Finding | Reference |

|---|---|---|---|

| Abamectin (Avermectin B1a) | Bluegill Sunfish (Lepomis macrochirus) | Bioconcentration Factor (BCF) for whole fish is 56-69 L/kg. Considered low to moderate potential. | herts.ac.ukscribd.com |

| 8a-oxo-Avermectin B1a | Aquatic Systems | Major metabolite formed in water/sediment systems. | publications.gc.ca |

| 8a-hydroxy-avermectin B1a | Aquatic Systems | Major metabolite formed in water/sediment systems. | publications.gc.ca |

| 4”-oxo-Avermectin B1a | Aquatic Systems | Major metabolite formed in water/sediment systems. | publications.gc.ca |

| 8-carboxy-6-hydroxy avermectin B1a | Aquatic Invertebrates | Identified as posing a high risk, implying bioavailability. | publications.gc.ca |

In terrestrial environments, abamectin degrades through microbial action and other processes, forming a range of soil metabolites. researchgate.net The primary soil metabolite is often identified as 8a-hydroxyavermectin B1a. herts.ac.uk This and other metabolites, such as 8a-oxo-avermectin B1a, are considered in environmental risk assessments. publications.gc.caherts.ac.uk

Studies on the parent compound provide insight into its behavior. In the earthworm Eisenia fetida, avermectin B1a was taken up from soil, but significant accumulation was not observed, and elimination was rapid. anses.fr Similarly, abamectin showed very slight accumulation in isopods, with bioaccumulation factors consistently below 0.1.

While quantitative bioaccumulation data for the individual metabolites in terrestrial organisms are scarce, their formation in soil is well-documented. The degradation of abamectin can result in low-toxicity products like 8a-hydroxyavermectin B1a, which may be taken up as a carbon source by soil microorganisms. herts.ac.uk Regulatory frameworks define soil monitoring residues to include avermectin B1a and its key metabolites, such as 8a-oxo-avermectin B1a and 8a-hydroxy-avermectin B1a, acknowledging their potential for exposure to soil-dwelling organisms. agropages.com The risk of secondary poisoning for birds and mammals that consume earthworms has been evaluated for the parent compound and considered acceptable, based on its low bioaccumulation potential. anses.fr

Table 2: Bioaccumulation of Parent Abamectin and Presence of Metabolites in Terrestrial Systems

| Compound | Organism/System | Finding | Reference |

|---|---|---|---|

| Abamectin (Avermectin B1a) | Earthworm (Eisenia fetida) | Uptake occurs, but significant accumulation is not observed; elimination is rapid. | anses.fr |

| Abamectin | Isopod (Porcellio scaber) | Bioaccumulation Factor (BAF) is <0.1. | |

| 8a-hydroxyavermectin B1a | Soil | Major soil metabolite. May be taken up by microorganisms. | herts.ac.ukresearchgate.net |

| 8a-oxo-avermectin B1a | Soil | Major soil metabolite identified for monitoring. | publications.gc.caherts.ac.uk |

| 4,8a-dihydroxy-avermectin B1a | Soil | Identified as a soil metabolite. | publications.gc.ca |

| 4-hydroxy-8a-oxo-avermectin B1a | Soil | Identified as a soil metabolite. | publications.gc.ca |

Ecotoxicological Considerations of Abamectin Metabolites

Aquatic Ecotoxicology of Metabolites

Abamectin (B1664291) and its byproducts can enter aquatic ecosystems through runoff or drift, posing a potential risk to non-target organisms. nih.gov The compound itself is known to be highly toxic to aquatic life, even at very low concentrations. researchgate.netnih.gov

Aquatic invertebrates, particularly crustaceans like Daphnia magna, are exceptionally sensitive to abamectin and its metabolites. nih.govnih.gov Abamectin is classified as very highly toxic to freshwater and estuarine/marine invertebrates. regulations.govepa.gov Studies have reported 48-hour LC50 (lethal concentration for 50% of the population) values for Daphnia magna as low as 0.0043 µg/L. uludag.edu.tr Other sensitive daphnid species include Daphnia similis, with a 48-hour EC50 (effective concentration for 50% of the population) of 5.1 ng L-1. nih.gov

While abamectin itself is highly toxic, some research suggests that its degradation and metabolism can lead to products with reduced toxicity to Daphnia. nih.govannualreviews.org However, specific metabolites have been identified as posing a significant risk. The European Food Safety Authority (EFSA) identified a critical area of concern regarding the chronic risk to aquatic invertebrates from abamectin and a high risk from its metabolite, 8-carboxy-6-hydroxy avermectin (B7782182) B1a, in greenhouse uses. agropages.comnih.gov Another major soil metabolite, 8a-Hydroxy Avermectin B₁a, also demonstrates toxicity to Daphnia magna. epa.gov The estimated environmental concentration of abamectin in water due to drift can exceed the LC50 for Daphnia magna. epa.gov

| Organism | Compound | Endpoint | Value | Reference |

|---|---|---|---|---|

| Daphnia magna | Abamectin | 48-h LC50 | 0.0043 µg/L | uludag.edu.tr |

| Daphnia magna | Abamectin | 24-h LC50 | 0.020 µg/L | uludag.edu.tr |

| Daphnia magna | Abamectin | 48-h LC50 | 0.34 µg/L | nih.govepa.gov |

| Daphnia magna | Abamectin | 21-day NOEC (Reproduction) | 0.01 µg/L | rivm.nl |

| Daphnia similis | Abamectin | 48-h EC50 | 5.1 ng/L | nih.gov |

| Mysid Shrimp (Americamysis bahia) | Abamectin | 96-h LC50 | 0.020 µg/L | epa.gov |

| Chironomus xanthus (Midge larvae) | Abamectin | 96-h LC50 | 2.67 µg/L | nih.gov |

Abamectin is categorized as very highly toxic to both freshwater and estuarine/marine fish. regulations.gov The toxicity, however, varies significantly between species. tci-thaijo.orgresearchgate.net For instance, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is reported to be as low as 3.2 µg/L, while for carp (B13450389) (Cyprinus carpio), it is significantly higher at 42 µg/L. tci-thaijo.org The metabolism of abamectin in fish can lead to various effects, including disturbances in oxygen consumption and alterations in biochemical indicators like total protein and carbohydrate levels in tissues. tci-thaijo.org Studies have shown that abamectin exposure can reduce protein content in the liver, gills, and brain of fish. fisheriesjournal.com Despite its high toxicity, abamectin does not tend to bioaccumulate significantly in fish, with a calculated bioconcentration factor of 52 and rapid depuration. nih.gov

| Organism | Compound | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | Abamectin | 96-h LC50 | 3.2 | tci-thaijo.org |

| Bluegill Sunfish (Lepomis macrochirus) | Abamectin | 96-h LC50 | 4.8 | researchgate.net |

| Common Carp (Cyprinus carpio) | Abamectin | 96-h LC50 | 1.24 mg/L (1240 µg/L) | researchgate.net |

| Zebrafish (Danio rerio) | Abamectin | 48-h LC50 | 33 | nih.gov |

| Tilapia (Oreochromis niloticus) | Abamectin | 96-h LC50 | 15.2 |

The impact of abamectin on primary producers like algae has been studied to understand its broader effects on aquatic food webs. Research on the green alga Chlorella vulgaris demonstrated that exposure to abamectin can lead to a decrease in growth parameters. ekb.eg Furthermore, all tested concentrations of the pesticide resulted in a significant reduction in the total sugars, total protein, and total amino acids within the algal cells. ekb.eg The activity of enzymes such as acid phosphatase, alkaline phosphatase, GOT (glutamate-oxaloacetate transaminase), and GPT (glutamate-pyruvate transaminase) was also suppressed. ekb.eg In contrast, other studies have found that some algae, like Scenedesmus subspicatus, are less sensitive to avermectin compounds. nih.gov Abamectin is generally considered not toxic to terrestrial plants. researchgate.net

Terrestrial Ecotoxicology of Metabolites

Residues of abamectin and its metabolites in soil can have adverse effects on a range of terrestrial organisms, from microorganisms to larger invertebrates. frontiersin.org

Abamectin and its metabolites can significantly impact soil microbial communities, which are fundamental to soil health and nutrient cycling. frontiersin.org Studies have shown that even at low concentrations, abamectin can alter the composition of both bulk and rhizosphere soil microbial communities, leading to decreased complexity and stability within 7 days of exposure. researchgate.netnih.gov This disruption includes a temporary decrease in the metabolic capabilities of the microbial communities. nih.gov

Notably, abamectin treatment has been observed to enrich certain opportunistic pathogens, such as Ralstonia, in the soil. researchgate.netnih.gov A significant long-term risk highlighted by research is the increase in the dissemination of antibiotic resistance genes (ARGs) through both horizontal and vertical gene transfer, which persisted even after 21 days of exposure. frontiersin.orgnih.gov While most ecological functions and microbial metabolic capacities tend to recover within a 21-day period, the promotion of ARG transfer poses a potential long-term risk to both the soil ecosystem and public health. frontiersin.orgresearchgate.netnih.gov However, other studies have concluded that abamectin has no significant adverse effect on key microbial processes like nitrogen and carbon mineralization. herts.ac.uk

The impact of abamectin and its metabolites on soil macroorganisms is varied. Earthworms (Eisenia fetida) have shown sensitivity, with some studies reporting significant effects on cocoon production and hatchability at certain concentrations, while survival and growth of juveniles remained unaffected. researchgate.netnih.gov For Perionyx excavatus, cocoon production was significantly reduced, and higher doses induced extreme pathology. nih.gov

Other non-target arthropods are also affected. For the terrestrial isopod Porcellio scaber, sublethal effects included reduced food consumption, decreased body mass, loss of digging activity, and cell membrane destabilization. nih.gov Springtails (Folsomia candida) and enchytraeids have also shown negative reproductive effects upon exposure to abamectin in soil. researchgate.netresearchgate.net EFSA identified a high risk to earthworms and other soil macro-organisms from the use of abamectin in walk-in tunnels. agropages.comnih.gov

| Organism | Compound | Endpoint | Value (mg/kg dry soil) | Reference |

|---|---|---|---|---|

| Earthworm (Eisenia andrei) | Abamectin | LC50 | 18 | researchgate.net |

| Earthworm (Eisenia fetida) | Abamectin | EC10 (Reproduction) | 0.06 | researchgate.net |

| Isopod (Porcellio scaber) | Abamectin | LC50 | 71 | nih.gov |

| Isopod (Porcellio scaber) | Abamectin | NOEC (Food Consumption) | 3 | nih.gov |

| Springtail (Folsomia candida) | Abamectin | EC50 (Reproduction) | 13 | researchgate.net |

| Enchytraeid (Enchytraeus crypticus) | Abamectin | EC50 (Reproduction) | 38 | researchgate.net |

Impact on Non-Target Insect Pollinators (e.g., bees)

While the parent compound abamectin is known to be highly toxic to bees through both contact and oral exposure, there is a notable lack of specific research on the direct toxic effects of its individual metabolites on these crucial pollinators. wikipedia.orgorst.edu The rapid degradation of abamectin on plant surfaces, with a half-life of less than 24 hours, suggests that the exposure of bees to the parent compound may be limited in duration. wikipedia.org However, this does not preclude potential exposure to its degradation products.

A study investigating the combined toxicity of abamectin and lambda-cyhalothrin (B1674341) on honey bees (Apis mellifera) revealed significant alterations in the expression of genes related to immunity and detoxification, such as polyphenol oxidase (PPO), glutathione (B108866) S-transferase (GST), and carboxylesterase (CarE). nih.gov While this study focused on the parent compound, it highlights the complex biochemical responses of bees to pesticide stress, a factor that could also be relevant in their interaction with metabolites. The lack of specific data on the acute and chronic toxicity of abamectin metabolites to bee larvae and adults remains a significant knowledge gap in the ecological risk assessment of this pesticide. epa.gov

Effects on Avian Species (non-target birds)

The parent compound abamectin is generally considered to be of low to moderate toxicity to avian species. orst.eduepa.gov For instance, the acute oral LD50 for bobwhite quail is greater than 2000 mg/kg, and no adverse reproductive effects were observed in mallard ducks fed dietary doses up to 12 ppm. orst.edu However, there is a significant lack of information regarding the specific toxicity of abamectin's degradation products to birds. epa.gov

Some research has indicated that avermectins, the family to which abamectin belongs, can induce histological changes and affect enzyme activities in avian species. For example, a study on chick embryos exposed to abamectin showed increased mortality, morphological abnormalities, and a significant decrease in acetylcholinesterase (AChE) activity. jlbsr.org Another study on pigeons demonstrated that avermectin exposure could lead to liver injury through mechanisms involving apoptosis and oxidative stress, with observed mitochondrial damage and changes in antioxidant enzyme activities. nih.gov While these studies provide insights into the potential avian toxicity of the parent compound, further research is required to determine if the metabolites of abamectin pose a similar or different risk to bird populations. The need for data on the acute and chronic toxicity of abamectin's photodegradates to terrestrial organisms, including birds, has been highlighted as a key data gap for a complete environmental risk assessment. epa.gov

Effects on Non-Human Mammalian Species

In contrast to the data gaps for pollinators and birds, there is more definitive information on the toxicity of abamectin metabolites in non-human mammalian species. Studies on mice have shown that the primary metabolites of abamectin are generally less toxic than the parent compound. epa.gov This suggests that the metabolic processes in mammals effectively detoxify abamectin.

The acute oral toxicity (LD50) of the nonpolar metabolite in mice is greater than 48 mg/kg, and for the polar metabolite, it is greater than 5000 mg/kg. epa.gov These values are significantly higher than the LD50 of the parent abamectin in rats, which is around 10-11 mg/kg. epa.gov Furthermore, it has been noted that the 24-hydroxymethyl-avermectin B1a metabolite is of no greater toxicity than the parent abamectin B1a. who.int While the metabolites are less toxic, it is possible that young mammals could occasionally ingest acutely toxic residues in freshly treated fields, although this risk is likely to be short-lived due to the rapid degradation of the parent compound. epa.gov

| Compound | Species | LD50 (Oral) | Reference |

|---|---|---|---|

| Abamectin (parent) | Rat | 10-11 mg/kg | epa.gov |

| Nonpolar Metabolite | Mouse | > 48 mg/kg | epa.gov |

| Polar Metabolite | Mouse | > 5000 mg/kg | epa.gov |

Subcellular and Molecular Mechanisms of Ecotoxicity

Interference with Neurotransmission in Non-Target Invertebrates

The primary mechanism of action for abamectin and other avermectins in invertebrates is the interference with neurotransmission. plantaanalytica.com These compounds act as positive allosteric modulators of glutamate-gated chloride channels (GluCls), which are prevalent in the nerve and muscle cells of invertebrates. plantaanalytica.comregulations.gov This action enhances the effect of the neurotransmitter glutamate, leading to an increased influx of chloride ions into the cells. The resulting hyperpolarization or depolarization of the nerve and muscle cells causes paralysis and ultimately death of the organism. regulations.gov

While this mechanism is well-established for the parent compound, there is a lack of specific research to determine if the metabolites of abamectin share this exact mode of action or if they have different neurotoxic properties. Some studies have suggested that avermectins can also interact with GABA-gated chloride channels, which are also present in invertebrates. researchgate.netresearchgate.net Research on abamectin-resistant spider mites has shown an accumulation of gamma-aminobutyric acid (GABA), suggesting a complex interplay with the GABAergic system in the development of resistance to the parent compound. researchgate.net However, whether the metabolites of abamectin have a significant effect on these or other neuroreceptors in non-target invertebrates remains an area for further investigation.

Disruption of Mitochondrial Energy Metabolism

Mitochondria are crucial for cellular energy production, and their disruption can be a significant mechanism of toxicity for various xenobiotics. e-dmj.orginsphero.com Studies on isolated rat liver mitochondria have shown that the parent compound abamectin can inhibit the respiratory chain, suggesting a direct action on F(o)F1-ATPase and/or the adenine (B156593) nucleotide translocator (ANT). psu.edu This inhibition of oxidative phosphorylation can lead to a decrease in ATP synthesis and subsequent cellular damage. psu.edu

Importantly, research on isolated rat hepatocytes has indicated that the biotransformation (metabolism) of abamectin reduces its toxicity. unesp.br Hepatocytes pre-treated with a cytochrome P450 inhibitor were more sensitive to abamectin, experiencing a more rapid decrease in mitochondrial membrane potential and ATP concentration. nih.gov This suggests that the metabolites of abamectin are less disruptive to mitochondrial energy metabolism than the parent compound. In insects, such as the German cockroach, abamectin exposure has been shown to cause ultrastructural changes in mitochondria, including swelling, and to affect the activity of key energy metabolism enzymes like succinate (B1194679) dehydrogenase and isocitrate dehydrogenase. nih.govresearchgate.net Given that metabolism generally leads to detoxification, it is plausible that the metabolites would have a lesser impact on these mitochondrial functions in non-target organisms.

| Organism/System | Compound | Observed Effect | Reference |

|---|---|---|---|

| Rat Liver Mitochondria | Abamectin (parent) | Inhibition of respiratory chain, F(o)F1-ATPase, and ANT | psu.edu |

| Rat Hepatocytes | Abamectin (parent) | Toxicity is reduced by metabolism (biotransformation) | unesp.br |

| German Cockroach | Abamectin (parent) | Mitochondrial swelling and altered enzyme activity (succinate dehydrogenase, isocitrate dehydrogenase) | nih.govresearchgate.net |

Alterations in Biochemical Characteristics of Non-Human Organisms (e.g., enzyme activities, lipid metabolism, protein synthesis)

Exposure to abamectin can lead to a range of biochemical alterations in non-target organisms. In fish, studies have shown that abamectin can lead to a decrease in the total protein, carbohydrate, and cholesterol content in tissues such as the liver, muscle, and gills. researchgate.net This suggests that abamectin intoxication can affect the ability of cells to synthesize proteins, possibly due to cellular damage. researchgate.net

In insects, exposure to abamectin has been shown to alter the activity of detoxification enzymes. For example, in the bird cherry-oat aphid, sublethal concentrations of abamectin affected the activities of cytochrome P450 monooxygenases (P450), glutathione S-transferases (GST), and carboxylesterases (CarE). mdpi.com Similarly, in honey bees, exposure to abamectin altered the activity of immunity-related enzymes like polyphenol oxidase (PPO) and the detoxification enzymes GST and CarE. nih.gov

There is also evidence that abamectin can affect lipid metabolism. A study on the bacterium Bacillus sp. LM24 under abamectin stress found that the most affected differential metabolites were lipids and lipid metabolites, with significant metabolic pathway changes in glycerolipid and glycerophospholipid metabolism. nih.gov While this study was on a microorganism, it points to a potential mechanism of toxicity that could be relevant in other non-target organisms. As with mitochondrial effects, the detoxification of abamectin through metabolism in mammals suggests that its metabolites would likely have a reduced impact on these biochemical parameters compared to the parent compound.

Induction of Oxidative Stress Responses

The capacity of abamectin metabolites to induce oxidative stress—a state of imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these reactive products—is a critical aspect of their ecotoxicological assessment. While extensive data exists for the parent compound, abamectin, specific research on the oxidative stress potential of its individual metabolites is limited. The available information is often extrapolated from studies on abamectin or its primary degradates.

Exposure to the parent compound, abamectin, has been demonstrated to trigger significant oxidative stress across a range of non-target organisms. In fish, such as carp and Nile tilapia, abamectin exposure leads to a marked decrease in the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (GSH). epa.govepa.govresearchgate.netmdpi.com Concurrently, it causes an increase in the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and cellular damage. epa.govresearchgate.netmdpi.com Similar effects, including depleted GSH levels and elevated protein carbonyls, have been observed in the brain tissue of rat pups exposed to abamectin. ansfoundation.org This body of evidence suggests that the disruption of the antioxidant defense system is a primary mechanism of abamectin's toxicity. mdpi.comtandfonline.com

Table 1: Summary of Oxidative Stress Responses to Abamectin Exposure (Parent Compound) Data on individual metabolites is limited; this table summarizes findings for the parent compound as a proxy.

| Organism | Tissue/Organ | Observed Effects | Reference |

|---|---|---|---|

| Carp (Cyprinus carpio) | Gills, Brain | Lowered antioxidant enzyme activities (CAT, SOD), increased MDA content. epa.govresearchgate.net | epa.govresearchgate.net |

| Nile Tilapia (Oreochromis niloticus) | Liver, Kidney | Decreased CAT, SOD, GSH activities; increased lipid peroxidation (MDA). epa.gov | epa.gov |

| Tilapia (Oreochromis mossambicus) | Liver | Increased lipid peroxidation (MDA), depleted catalase activity. tandfonline.com | tandfonline.com |

| Rat Pups | Brain | Increased protein carbonyl levels, decreased GSH content, decreased SOD activity. ansfoundation.org | ansfoundation.org |

| Migratory Locust (Locusta migratoria) | Hemolymph, Fat Tissue | Significant elevation in MDA, SOD, and GST levels. |

Residue Dynamics and Accumulation in Non-Human Biota

The persistence and accumulation of abamectin metabolites in animal and plant tissues are crucial for determining environmental exposure and potential food chain magnification.

Accumulation in Animal Tissues and Biological Fluids (non-human)

Metabolism studies in animals reveal that abamectin is biotransformed into several metabolites that are primarily excreted via feces. In rats, while unchanged avermectin B1a is a major component of fecal matter, the metabolite 3''-O-desmethyl-avermectin B1a is also a significant fecal component. who.int Other soil metabolites, including 8a-oxo-avermectin B1a and 8α-hydroxy-avermectin B1a, have also been detected in rat feces, albeit at lower percentages. who.int

In ruminants, such as goats, the residue profile in tissues differs slightly. Studies have shown that undegraded avermectin B1a constitutes the majority of the residue found in tissues, with the 24-hydroxymethyl compound identified as the major metabolite. epa.govepa.gov

In aquatic ecosystems, the potential for bioaccumulation is a key concern. For the parent compound, abamectin, measured bioconcentration factors (BCF) in fish are generally considered low to moderate, suggesting it does not significantly bioaccumulate. nih.govepa.gov Abamectin that enters an aquatic system tends to bind to sediment, where it can persist. epa.gov Studies on the related compound emamectin (B195283) in Atlantic salmon have identified residues of the parent compound and its metabolite, desmethylemamectin B1a, in the liver, kidney, and muscle, indicating that metabolites can accumulate in fish tissues. nih.gov

Table 2: Abamectin Metabolites Identified in Non-Human Animal Tissues and Fluids

| Animal | Matrix | Identified Metabolites | Reference |

|---|---|---|---|

| Rat | Feces | 3''-O-desmethyl-avermectin B1a, 24-hydroxymethyl metabolites, 8a-oxo-avermectin B1a, 8α-hydroxy-avermectin B1a. who.int | who.int |

| Goat | Tissues (general) | 24-hydroxymethyl metabolite. epa.gov | epa.gov |

| Fish (general) | Whole body, Fillet | Bioaccumulation studies primarily focus on the parent compound, abamectin. epa.gov | epa.gov |

Residues in Plant Matrices

The metabolism of abamectin in plants is known to be complex, yielding a mixture of residues. epa.govepa.gov The primary mechanism for the transformation of abamectin on plant surfaces is photolysis. This process leads to the formation of its delta-8,9-isomer, which is a key component of the terminal residue. epa.govepa.gov

Metabolism studies have been conducted on a variety of crops, including tomatoes, citrus fruits, celery, and cotton. nih.gov These studies have consistently identified the parent compounds (avermectin B1a and B1b) and the delta-8,9-isomer of avermectin B1a as the main residues of concern. epa.gov In addition to these, the 8α-hydroxy degradate has also been identified in plants, along with a number of unidentified polar degradates. epa.govepa.gov

Due to their toxicological significance and prevalence, regulatory bodies have established a residue definition for monitoring and risk assessment purposes in plant commodities. This definition is set as the sum of avermectin B1a, avermectin B1b, and the delta-8,9-isomer of avermectin B1a. nih.govnih.gov

Table 3: Abamectin Metabolites Identified in Plant Matrices

| Plant Group | Example Crops | Identified Metabolites/Degradates | Reference |

|---|---|---|---|

| General | Cotton, Celery, Citrus, Tomato, Apple | delta-8,9-isomer of avermectin B1a, 8α-hydroxy degradate, Unidentified polar degradates. epa.govnih.govepa.gov | epa.govnih.govepa.gov |

| Regulatory Residue Definition | All plant commodities | Sum of avermectin B1a, avermectin B1b, and delta-8,9-isomer of avermectin B1a. nih.govnih.gov | nih.govnih.gov |

Analytical Methodologies for Abamectin Metabolite Research

Sample Preparation and Extraction Techniques for Diverse Matrices

The initial step in the analysis of abamectin (B1664291) metabolites involves their extraction from the sample matrix, which can range from agricultural products to animal tissues. The choice of extraction technique is critical to ensure high recovery rates and to minimize the co-extraction of interfering substances.

Solid-phase extraction (SPE) is a widely utilized cleanup technique in the analysis of abamectin and its metabolites due to its efficiency in isolating analytes from complex sample extracts. This method relies on the partitioning of the target compounds between a solid sorbent and a liquid mobile phase.

The selection of the sorbent material is paramount for achieving optimal separation. C18 (octadecylsilyl) is a commonly used sorbent for the cleanup of abamectin residues in various matrices, including fruits, vegetables, and animal tissues. nih.govrsc.orgjfda-online.com For instance, in the analysis of bovine muscle, a C18 solid-phase cartridge was employed for cleanup after extraction with acetonitrile (B52724). jfda-online.com The cartridge was typically activated with acetonitrile and an acetonitrile/water mixture before loading the sample extract. jfda-online.com In another application for detecting abamectin and ivermectin residues in fish, a neutral alumina (B75360) column was found to be effective for enrichment and purification, providing high chromatographic peak response and minimal interference. google.com

The elution of the retained analytes from the SPE cartridge is achieved using an appropriate solvent. In the analysis of bovine muscle, the sample solution was extracted with a mixture of acetonitrile and water (9/1, v/v). jfda-online.com For the analysis of abamectin in cucumbers, after cleanup on an aminopropyl column, the residues were eluted with a dichloromethane/acetone mixture. fao.org

The following table summarizes the application of SPE in abamectin metabolite analysis from various studies:

| Matrix | SPE Sorbent | Elution Solvent(s) | Average Recovery (%) | Reference |

| Apples, Pears, Tomatoes | C18 | Not Specified | 88 - 106 | nih.gov |

| Bovine Liver | C18 | Not Specified | 77.5 - 90.8 | rsc.org |

| Bovine Muscle | C18 | Acetonitrile/water (9/1, v/v) | Not Specified | jfda-online.com |

| Fish | Neutral Alumina | Methanol (B129727) | Not Specified | google.com |

| Cucumber | Aminopropyl | Dichloromethane/acetone | Good | fao.org |

Liquid-liquid extraction (LLE) is a conventional and effective method for the extraction and purification of abamectin and its metabolites from various sample types. mdpi.com This technique involves the partitioning of the analytes between two immiscible liquid phases.

Acetonitrile is a frequently used solvent for the initial extraction of abamectin residues from samples like eggs, fruits, and vegetables. nih.govmdpi.com In a study on eggs, a mixture of acetonitrile and water (90:10, v/v) was used for extraction, followed by a series of LLE steps for cleanup and concentration. mdpi.comnih.gov For the analysis of abamectin in edible oils, a low-temperature partitioning (LTP) method following LLE has been developed. researchgate.net This process involves extracting with acetonitrile and then purifying by precipitating fatty components at low temperatures, which is a simple and cost-effective approach. researchgate.net